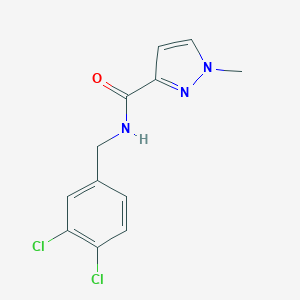
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide, also known as DMPA, is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of amides and is widely used in various fields of research, including medicinal chemistry, organic synthesis, and biochemistry.
作用機序
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide is known to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It achieves this by binding to the active site of the enzyme and preventing the substrate from binding. N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis. The exact mechanism of this effect is not fully understood, but it is believed to be related to the inhibition of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be useful in the treatment of various diseases such as Alzheimer’s and Parkinson’s. N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has also been shown to improve cognitive function and memory in animal models, which may have potential applications in the treatment of cognitive disorders. Furthermore, N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been shown to have analgesic properties, which may be useful in the treatment of pain.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily confirmed through various analytical techniques such as NMR and mass spectrometry. N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide is also relatively stable, which makes it suitable for long-term storage. However, N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. Furthermore, N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has not been extensively studied in humans, and its safety profile is not fully understood.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide. One potential direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to explore the use of N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide as a probe in biochemical and biophysical studies. Furthermore, there is a need for more studies on the safety profile of N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide in humans, which may pave the way for its use in clinical trials. Overall, N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide is a promising compound with potential applications in various fields of research.
合成法
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide is synthesized through the reaction of 2,4-dimethoxybenzoyl chloride with 3-methylphenol in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is purified through column chromatography to obtain a pure form of N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been extensively used in scientific research for various purposes. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals and bioactive molecules. N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science. Furthermore, N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been used as a probe in biochemical and biophysical studies to investigate protein-ligand interactions and enzyme kinetics.
特性
製品名 |
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide |
|---|---|
分子式 |
C18H21NO4 |
分子量 |
315.4 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide |
InChI |
InChI=1S/C18H21NO4/c1-12-6-5-7-15(10-12)23-13(2)18(20)19-16-9-8-14(21-3)11-17(16)22-4/h5-11,13H,1-4H3,(H,19,20) |
InChIキー |
ANDRQBCCEJGYJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=C(C=C2)OC)OC |
正規SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)


![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)

![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B213619.png)

![Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)